molecular formula C17H28ClN3O4S B1667120 Amisulpride hydrochloride CAS No. 81342-13-4

Amisulpride hydrochloride

Cat. No.: B1667120
CAS No.: 81342-13-4
M. Wt: 405.9 g/mol
InChI Key: XFOYXFDTUMXXFP-UHFFFAOYSA-N
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Description

Historical Development and Pharmacological Classification

Amisulpride hydrochloride, a substituted benzamide derivative, emerged as a significant advancement in psychopharmacology during the late 20th century. Initially synthesized in the 1980s, it was developed by Sanofi-Aventis and introduced clinically in the 1990s as an atypical antipsychotic agent. Unlike first-generation antipsychotics such as haloperidol, amisulpride’s unique pharmacological profile positioned it within the second-generation antipsychotic class, characterized by improved tolerability and targeted receptor activity. Its approval marked a shift toward drugs with limbic system selectivity, reducing extrapyramidal side effects commonly associated with striatal dopamine receptor blockade.

Pharmacologically, amisulpride is classified as a selective dopamine D₂/D₃ receptor antagonist. This specificity underpins its dual mechanism of action:

  • At low doses (50–300 mg/day) : It preferentially blocks presynaptic dopamine D₂/D₃ autoreceptors, enhancing dopaminergic transmission in the prefrontal cortex, which ameliorates negative symptoms of schizophrenia and depressive states.
  • At higher doses (400–1,200 mg/day) : It antagonizes postsynaptic D₂/D₃ receptors in limbic regions, attenuating dopaminergic hyperactivity responsible for positive psychotic symptoms.

This dose-dependent modulation of dopaminergic pathways distinguishes amisulpride from other benzamide derivatives and atypical antipsychotics, which often exhibit broader receptor affinity (e.g., serotonin 5-HT₂A antagonism in risperidone). Clinical studies confirm its efficacy in acute and chronic schizophrenia, with meta-analyses demonstrating superiority over conventional antipsychotics in addressing negative symptoms.

Table 1: Pharmacological Classification of this compound

Property Description
Class Atypical Antipsychotic
Subclass Substituted Benzamide
Primary Targets Dopamine D₂/D₃ Receptors
Mechanism Dose-dependent presynaptic/postsynaptic receptor modulation
Selectivity Limbic system > Striatal regions
Therapeutic Indications Schizophrenia, dysthymia, postoperative nausea/vomiting (PONV)

Structural Relationship to Benzamide Derivatives

This compound belongs to the benzamide chemical family, characterized by a benzene ring linked to an amide group. Its molecular structure (C₁₇H₂₇N₃O₄S) incorporates critical substitutions that enhance receptor specificity and pharmacokinetic properties:

  • 4-Amino group : Enhances solubility and facilitates hydrogen bonding with dopamine receptors.
  • 5-Ethylsulfonyl moiety : Contributes to steric hindrance, favoring selective binding to D₂/D₃ over other receptor subtypes.
  • 2-Methoxy substitution : Modulates electronic effects, stabilizing interactions with receptor hydrophobic pockets.

Structurally, amisulpride shares a core benzamide scaffold with earlier compounds like sulpiride but diverges in its substituent pattern, which confers greater receptor affinity and reduced metabolic degradation. For instance, sulpiride lacks the ethylsulfonyl group, resulting in weaker D₂/D₃ binding and shorter half-life.

Stereochemical Considerations

Amisulpride exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer exhibits 40-fold higher affinity for D₂/D₃ receptors, while the (R)-enantiomer shows modest activity at serotonin 5-HT₇ receptors. This enantiomeric dichotomy suggests that racemic dosing achieves polypharmacology, simultaneously addressing dopaminergic and serotonergic pathways in psychiatric disorders.

Table 2: Structural Comparison of Benzamide Derivatives

Compound Core Structure Key Substitutions Receptor Affinity
Amisulpride Benzamide 4-Amino, 5-ethylsulfonyl, 2-methoxy D₂/D₃ > 5-HT₇ (R-enantiomer)
Sulpiride Benzamide 5-Sulfamoyl, 2-methoxy D₂/D₃ (lower affinity)
Tiapride Benzamide 2-Methoxy, 5-methylsulfonyl D₂/D₃, weak 5-HT₇

The structural optimization of this compound underscores its role as a prototypical "limbic-selective" antipsychotic, balancing receptor engagement and metabolic stability. Its minimal cytochrome P450-mediated metabolism further distinguishes it from metabolically labile analogs, reducing drug-drug interaction risks.

Properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYXFDTUMXXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81342-13-4
Record name Amisulpride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMISULPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Optimization

Embodiments from the patent highlight the impact of reaction parameters on yield and purity:

Parameter Embodiment 2 Embodiment 3
Reflux Time (Step 1) 6 hours 8 hours
Amine Equivalents (Step 2) 1.2 eq 1.5 eq
Final Yield 92.3% 94.5%
Purity >99% >99%

Table 1: Optimization of one-pot synthesis conditions.

The extended reflux duration in Embodiment 3 ensures complete acyl chloride formation, while the increased amine stoichiometry drives the coupling reaction to near-completion. This method achieves yields exceeding 94% with pharmaceutical-grade purity, underscoring its suitability for industrial applications.

Purification and Crystallization Techniques

Purification of this compound is critical to eliminating residual solvents and byproducts. The one-pot method employs a two-stage purification process: initial pH adjustment to 1–2 using hydrochloric acid precipitates the hydrochloride salt, followed by recrystallization from acetone to remove impurities. In contrast, oxidative methods isolate the free base via alkaline precipitation (pH 10.8–11.2) before converting it to the hydrochloride salt through acidification.

Crystallization solvents significantly influence particle morphology and dissolution properties. Acetone and methanol are preferred for their ability to produce uniform crystals with high bulk density, facilitating tablet formulation. Recent advances in solid-phase extraction (SPE) further enhance purity by selectively isolating amisulpride from reaction mixtures using methanol-water eluents.

Comparative Analysis of Synthesis Efficiency

The table below contrasts key metrics across conventional, catalytic, and one-pot methods:

Method Reaction Time Yield Purity Scalability
Conventional 22 hours 75% 87.6% Low
Catalytic Oxidation 4 hours 85% >99% Moderate
One-Pot Synthesis 14 hours 94.5% >99% High

Table 2: Comparative performance of this compound synthesis methods.

The one-pot approach emerges as the most efficient, balancing high yield and purity with reduced operational complexity. Catalytic methods, while faster, require additional steps for catalyst removal, slightly diminishing their scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and sulfones: from oxidation.

    Alcohol derivatives: from reduction.

    Halogenated derivatives: from substitution.

Scientific Research Applications

Pharmacological Mechanism

Amisulpride functions as a selective antagonist of dopamine D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic neurotransmission, which is beneficial for treating negative symptoms and dysthymia. At higher doses, it antagonizes postsynaptic receptors, reducing dopaminergic activity primarily in the limbic system. This mechanism contributes to its efficacy in alleviating symptoms of schizophrenia and depressive disorders .

Schizophrenia Treatment

Amisulpride is indicated for both acute and chronic schizophrenia management. It is particularly effective in treating:

  • Positive Symptoms : Such as hallucinations and delusions.
  • Negative Symptoms : Including emotional blunting and social withdrawal.

A meta-analysis of 18 randomized controlled trials involving over 2,200 patients found amisulpride consistently more effective than conventional antipsychotics for global schizophrenic symptoms . Dosages typically range from 400 mg to 1200 mg per day, with lower doses being effective for negative symptoms .

Depressive Disorders

Amisulpride has shown efficacy in treating dysthymia and major depression at lower doses (50-300 mg/day). Its mechanism involves increasing dopamine availability in the synapse, which helps alleviate depressive symptoms .

Postoperative Nausea and Vomiting

Intravenous amisulpride is used to prevent and treat postoperative nausea and vomiting, either alone or in combination with other antiemetics. This application highlights its versatility beyond psychiatric conditions .

Case Study 1: Schizophrenia Management

A 26-year-old male diagnosed with first-episode schizophrenia exhibited predominant negative symptoms for six years without treatment. After initiating amisulpride at 400 mg/day, he demonstrated significant improvement in negative symptoms after two weeks. However, he experienced reversible elevation of cardiac enzymes and bradycardia, leading to dosage adjustment and eventual switch to aripiprazole .

Case Study 2: Withdrawal Dyskinesia

A 63-year-old man treated with amisulpride for schizophrenia developed withdrawal dyskinesia after dosage reduction. The condition improved upon increasing the dosage back to 100 mg/day, demonstrating the need for careful dosage management in long-term treatment .

Comparative Efficacy

Amisulpride's efficacy compared to other antipsychotics is notable:

  • In studies comparing amisulpride with haloperidol and risperidone, amisulpride showed superior effectiveness in managing negative symptoms while maintaining a favorable side effect profile .
  • The incidence of extrapyramidal symptoms was significantly lower with amisulpride compared to conventional antipsychotics .

Summary Table of Applications

ApplicationDosage RangeKey Findings
Schizophrenia400 - 1200 mg/dayEffective for both positive and negative symptoms; lower extrapyramidal risk
Dysthymia50 - 300 mg/dayIncreases dopamine availability; alleviates depressive symptoms
Postoperative Nausea/VomitingIV administrationPrevents and treats nausea effectively

Mechanism of Action

DAN 2163 hydrochloride exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This leads to a decrease in dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine activity, such as schizophrenia. The compound preferentially interacts with limbic D2-like receptors, which are associated with mood and behavior regulation .

Comparison with Similar Compounds

Receptor Affinity and Mechanism of Action

Compound Receptor Targets (Ki/IC₅₀) Mechanism Clinical Indications
Amisulpride HCl D₂: 2.8 nM; D₃: 3.2 nM Selective D₂/D₃ antagonist Schizophrenia, bipolar mania, depression
Asenapine 5-HT₂A/₂C, α₁/₂-adrenergic, D₂, H₁ Broad receptor antagonist Schizophrenia, bipolar disorder
Ansofaxine HCl SERT: 723 nM; DAT: 491 nM; NET: 763 nM Triple reuptake inhibitor Depression (under investigation)
Haloperidol D₂: 0.4–1.3 nM High-potency D₂ antagonist Schizophrenia, acute psychosis
Clozapine D₂: 160 nM; 5-HT₂A: 9.4 nM D₂/5-HT₂A antagonist Treatment-resistant schizophrenia
Aramisulpride D₂, 5-HT receptors D₂/5-HT antagonist Metabolic disorders (research use)

Key Insights :

  • Amisulpride HCl ’s selective D₂/D₃ antagonism contrasts with Asenapine ’s broader receptor profile, which includes histamine H₁ blockade linked to sedation and weight gain .
  • Compared to Haloperidol , a typical antipsychotic with striatal D₂ affinity, Amisulpride’s limbic selectivity reduces EPS risk .
  • Clozapine ’s lower D₂ affinity but strong 5-HT₂A blockade makes it effective in treatment-resistant cases but carries risks like agranulocytosis .

Clinical Efficacy and Side Effects

  • Amisulpride HCl :

    • Efficacy : Superior to placebo in reducing Positive and Negative Syndrome Scale (PANSS) scores in schizophrenia (800 mg/day) . Low doses (50 mg/day) improve depressive symptoms .
    • Side Effects : Hypertension comorbidity (OR = 2.34 vs. other antipsychotics) , minimal weight gain, and rare EPS .
  • Asenapine : Higher risk of metabolic syndrome (e.g., hyperlipidemia) due to H₁ and 5-HT₂C antagonism .

  • Haloperidol : High EPS incidence (30–50% of patients) and tardive dyskinesia risk .

Pharmacokinetics and Dosage

Compound Dosage Range (mg/day) Bioavailability Half-Life (h)
Amisulpride HCl 50–1200 48% 12–18
Asenapine 5–20 35% (sublingual) 24
Haloperidol 1–30 60–70% 18–54
Clozapine 300–900 50–60% 12–16

Notes:

  • Amisulpride’s linear pharmacokinetics allow dose-dependent efficacy, while Asenapine requires sublingual administration due to poor oral absorption .

Special Populations and Drug Interactions

  • Amisulpride HCl : Dose adjustment required in renal impairment (60% renal excretion) . Avoid with QTc-prolonging drugs due to cardiac risk .
  • Clozapine : Requires blood monitoring for agranulocytosis .
  • Aramisulpride : Investigational for metabolic disorders but lacks clinical safety data .

Biological Activity

Amisulpride hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and other psychiatric disorders. Its biological activity is characterized by its action as a selective antagonist at dopamine D2 and D3 receptors, as well as serotonin receptors. This article provides a comprehensive overview of amisulpride's biological activity, including pharmacodynamics, case studies, and relevant research findings.

Amisulpride's primary mechanism involves blocking dopamine receptors, particularly D2 and D3, which reduces dopaminergic signaling associated with positive psychotic symptoms. At lower doses, it exhibits preferential binding to presynaptic receptors, enhancing dopamine release and potentially improving negative symptoms associated with schizophrenia . Additionally, amisulpride acts on serotonin receptors (5-HT2A and 5-HT7), contributing to its antidepressant effects .

Pharmacokinetics

  • Bioavailability: Approximately 48% after oral administration.
  • Half-life: About 12 hours.
  • Metabolism: Minimal hepatic metabolism; primarily excreted unchanged in urine (23-46%) and feces .

Case Studies

  • Amisulpride Augmentation in Treatment-Resistant Schizophrenia :
    A retrospective study involving five patients demonstrated that amisulpride augmentation of clozapine led to significant improvements in PANSS (Positive and Negative Syndrome Scale) scores. Four out of five patients showed over a 20% reduction in total PANSS scores upon discharge, indicating enhanced efficacy in treatment-resistant cases .
  • Cognitive Performance Improvement :
    Another study indicated that amisulpride augmentation therapy significantly improved cognitive performance in patients with clozapine-resistant treatment refractory schizophrenia. The amisulpride group exhibited lower PANSS scores compared to placebo, highlighting its potential role in enhancing cognitive functions alongside managing psychiatric symptoms .
  • Adverse Effects :
    A case report described a patient who experienced reversible elevation of myocardial enzymes and bradycardia while on amisulpride. This adverse effect necessitated dosage adjustment and eventual discontinuation of the drug, emphasizing the importance of monitoring cardiac health during treatment .

Efficacy in Comorbid Conditions

Recent research has explored the repurposing of amisulpride for conditions beyond schizophrenia. In a study targeting inflammatory responses in rheumatoid arthritis (RA), amisulpride was shown to reduce inflammatory potential in synovial fibroblasts, indicating potential therapeutic benefits for patients with RA experiencing comorbid psychiatric symptoms .

Pharmacogenomics

The metabolism of amisulpride is influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6. Variations in these genes can affect drug efficacy and safety profiles, underscoring the need for personalized medicine approaches when prescribing amisulpride .

Summary of Findings

Study TypeKey Findings
Case StudyAmisulpride augmentation improved PANSS scores in treatment-resistant schizophrenia patients .
Cognitive PerformanceEnhanced cognitive function observed with amisulpride compared to placebo .
Adverse EffectsReported cases of bradycardia and elevated myocardial enzymes necessitating dosage adjustments .
Inflammatory ResponseAmisulpride showed potential benefits in reducing inflammatory responses in RA patients .
PharmacogenomicsGenetic variations significantly impact amisulpride metabolism and efficacy .

Q & A

Q. What are the key physicochemical properties of amisulpride hydrochloride, and how can they be characterized experimentally?

this compound (C₁₇H₂₈ClN₃O₄S) has a molecular weight of 405.94 g/mol and a CAS number of 81342-13-4 . Key properties include solubility in polar solvents (e.g., water, methanol) and stability under controlled storage conditions (-20°C for long-term storage) . Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity.
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity and detecting impurities .
  • Mass Spectrometry (MS) : To validate molecular weight and isotopic patterns .

Q. What receptor targets are associated with this compound, and how are binding affinities determined?

Amisulpride acts as a potent antagonist of dopamine D₂/D₃ receptors (Kᵢ = 2.8 nM and 3.2 nM, respectively) and the 5-HT₇ receptor . Methodologies for assessing binding affinities include:

  • Radioligand Binding Assays : Using tritiated ligands (e.g., [³H]spiperone for D₂ receptors) in transfected cell lines .
  • Functional Assays : Measuring cAMP inhibition in cells expressing recombinant receptors to confirm antagonism .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Spectrofluorimetry : A green, sensitive method validated for plasma samples, with excitation/emission wavelengths optimized for low detection limits (~10 ng/mL) .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high specificity for pharmacokinetic studies, requiring protein precipitation or solid-phase extraction for sample preparation .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways for this compound derivatives to improve receptor selectivity?

Synthetic optimization involves:

  • Structure-Activity Relationship (SAR) Studies : Modifying the benzamide moiety to enhance D₂ vs. 5-HT₇ selectivity .
  • Molecular Modeling : Docking studies using EGFR or dopamine receptor crystal structures to predict binding interactions .
  • Enzymatic Catalysis : Employing catalysts to improve yield in key steps, such as aryl-aldehyde coupling reactions .

Q. How should conflicting data between in vitro and in vivo efficacy studies be resolved?

Discrepancies often arise due to differences in bioavailability or metabolite activity. Strategies include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlating plasma concentrations with receptor occupancy using PET imaging .
  • Metabolite Profiling : Identifying active metabolites (e.g., via LC-MS) that may contribute to in vivo effects .

Q. What are the critical considerations for designing randomized controlled trials (RCTs) evaluating this compound?

  • Blinding and Randomization : Use block randomization to minimize bias, particularly in psychiatric trials .
  • Endpoint Selection : Prioritize validated scales (e.g., PANSS for schizophrenia) over subjective measures .
  • Risk-of-Bias Assessment : Apply the Cochrane tool to evaluate blinding adequacy and attrition rates .

Q. How can bioanalytical challenges in detecting low-dose amisulpride be addressed?

  • Matrix Effects Mitigation : Use deuterated internal standards (e.g., [²H₅]-amisulpride) to normalize ion suppression in LC-MS .
  • Microsampling Techniques : Volumetric absorptive microsampling (VAMS) to reduce plasma volume requirements .

Q. What in vitro models are suitable for studying amisulpride’s neurotrophic effects?

  • Neurite Outgrowth Assays : Utilize SH-SY5Y neuroblastoma cells treated with amisulpride, measuring elongation via high-content imaging .
  • β-Arrestin Signaling Models : Monitor β-arrestin recruitment using bioluminescence resonance energy transfer (BRET) in D₃ receptor-expressing cells .

Q. How do stability studies inform formulation development for this compound?

  • Forced Degradation Studies : Expose the drug to heat, light, and pH extremes to identify degradation products (e.g., hydrolysis of the sulfonyl group) .
  • Stability-Indicating Methods : Validate HPLC conditions to separate degradants from the parent compound .

Q. What strategies validate the specificity of receptor antagonism in complex biological systems?

  • Knockout Models : Use CRISPR/Cas9 to delete D₂ or 5-HT₇ receptors in cell lines, confirming loss of amisulpride’s effect .
  • Selective Antagonist Co-Administration : Compare outcomes with selective D₂ (e.g., raclopride) or 5-HT₇ (e.g., SB-269970) blockers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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